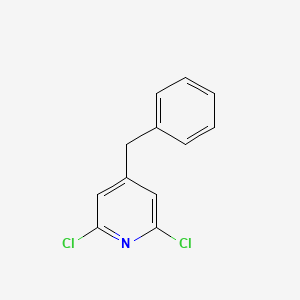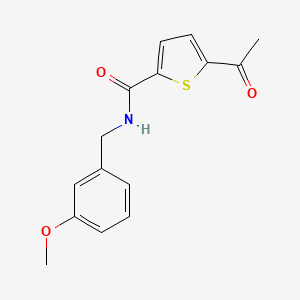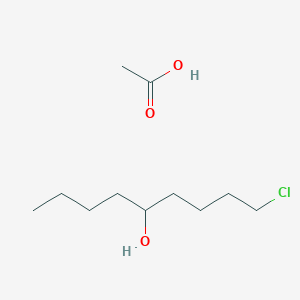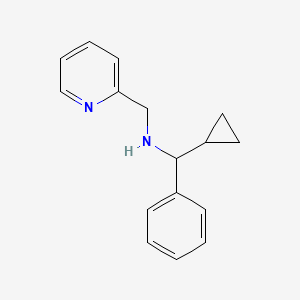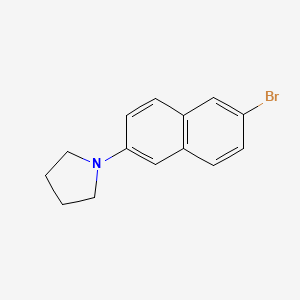
1-(6-Bromonaphthalen-2-yl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Bromonaphthalen-2-yl)pyrrolidine is an organic compound that features a pyrrolidine ring attached to a bromonaphthalene moiety
Vorbereitungsmethoden
The synthesis of 1-(6-Bromonaphthalen-2-yl)pyrrolidine typically involves the reaction of 6-bromonaphthalene with pyrrolidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
1-(6-Bromonaphthalen-2-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The bromine atom in the naphthalene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
1-(6-Bromonaphthalen-2-yl)pyrrolidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of biological systems, particularly in the development of new pharmaceuticals.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 1-(6-Bromonaphthalen-2-yl)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The bromonaphthalene moiety may enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(6-Bromonaphthalen-2-yl)pyrrolidine can be compared with other similar compounds, such as:
1-(6-Chloronaphthalen-2-yl)pyrrolidine: This compound has a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
1-(6-Fluoronaphthalen-2-yl)pyrrolidine: The presence of a fluorine atom can significantly alter the compound’s properties, including its metabolic stability and binding affinity.
1-(6-Iodonaphthalen-2-yl)pyrrolidine: Iodine substitution can lead to increased molecular weight and potential changes in the compound’s pharmacokinetics.
The uniqueness of this compound lies in its specific combination of the bromonaphthalene and pyrrolidine moieties, which confer distinct chemical and biological properties.
Conclusion
This compound is a compound of significant interest in various scientific fields due to its unique structure and potential applications. Its synthesis, chemical reactivity, and biological activities make it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C14H14BrN |
|---|---|
Molekulargewicht |
276.17 g/mol |
IUPAC-Name |
1-(6-bromonaphthalen-2-yl)pyrrolidine |
InChI |
InChI=1S/C14H14BrN/c15-13-5-3-12-10-14(6-4-11(12)9-13)16-7-1-2-8-16/h3-6,9-10H,1-2,7-8H2 |
InChI-Schlüssel |
WQUXFSPPIJBXOU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=CC3=C(C=C2)C=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


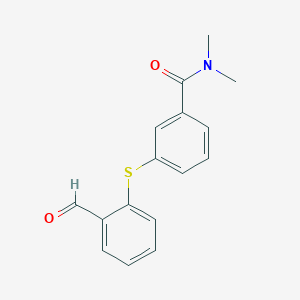
![N-[3-methoxy-4-(4-propan-2-ylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13880011.png)
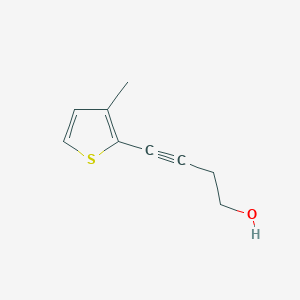
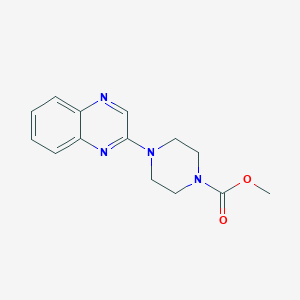
![4-[4-(1H-indazol-3-yl)triazol-1-yl]-N-methylbenzamide](/img/structure/B13880031.png)
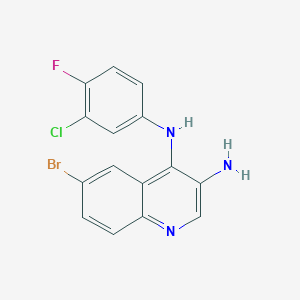
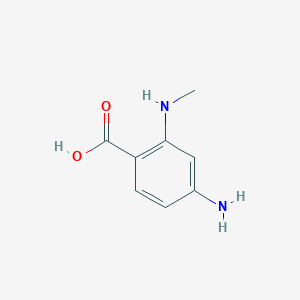
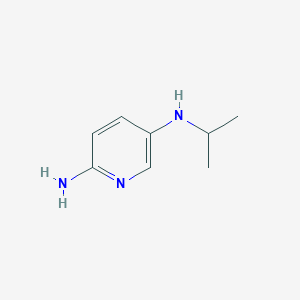
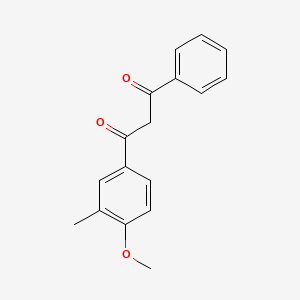
![4-chloro-2-(furan-2-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13880071.png)
